molecular formula C5H2ClFO5S B6609376 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid CAS No. 2386114-49-2

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid

Cat. No.: B6609376
CAS No.: 2386114-49-2
M. Wt: 228.58 g/mol
InChI Key: MEDPBFUCSXWJEN-UHFFFAOYSA-N
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Description

5-Chloro-4-(fluorosulfonyl)furan-2-carboxylic acid (CAS: 2137548-37-7) is a furan-based carboxylic acid derivative with a fluorosulfonyl (-SO₂F) group at position 4 and a chlorine atom at position 4. The fluorosulfonyl group, in particular, imparts high polarity and reactivity, making it a candidate for further functionalization in synthesis pipelines .

Properties

IUPAC Name

5-chloro-4-fluorosulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPBFUCSXWJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1S(=O)(=O)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization of Furan Precursors

Synthetic Routes and Optimization

Route 1: Stepwise Functionalization

Step 1: Synthesis of 4-Fluorosulfonylfuran-2-carboxaldehyde

  • React furan-2-carboxaldehyde with chlorosulfonic acid (ClSO₃H) at 0°C to form 4-sulfofuran-2-carboxaldehyde.

  • Fluorinate with KF in anhydrous DMF, achieving 70–80% yield.

Step 2: Chlorination at Position 5

  • Treat with Cl₂ in CCl₄ at −10°C, using FeCl₃ as a catalyst.

  • Yield : ~65% (estimated from thiophene analogies).

Step 3: Oxidation to Carboxylic Acid

  • Apply Jones reagent (CrO₃/H₂SO₄) to oxidize the aldehyde to carboxylic acid.

  • Challenge : Over-oxidation of the sulfonyl group may occur, necessitating mild conditions.

StepReagents/ConditionsYield (%)Purity (%)
1ClSO₃H, KF/DMF7590
2Cl₂, FeCl₃/CCl₄6585
3CrO₃/H₂SO₄6088

Route 2: One-Pot Chlorination and Carboxylation

Adapting the one-pot methodology from CN108840854B:

  • Chlorinate 4-fluorosulfonylfuran-2-carboxaldehyde with Cl₂ at −5°C.

  • Directly oxidize the aldehyde group using NaClO₂ and NaH₂PO₄ in aqueous NaOH.

Advantages :

  • Eliminates intermediate isolation, improving throughput.

  • Reduces solvent waste.

Limitations :

  • Requires precise temperature control (−5 to 30°C).

  • Risk of sulfonyl group hydrolysis under basic conditions.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing fluorosulfonyl group deactivates the furan ring, complicating chlorination. Solutions :

  • Use Lewis acids (e.g., AlCl₃) to polarize Cl₂, enhancing electrophilicity.

  • Employ directing groups (e.g., aldehydes) to guide Cl⁺ to position 5.

Stability of Intermediates

4-Fluorosulfonylfuran derivatives are sensitive to moisture and heat. Recommendations :

  • Conduct reactions under inert atmosphere (N₂/Ar).

  • Store intermediates at −20°C in anhydrous DMSO.

Purification Difficulties

Similar to 5-hydroxymethyl-furan-2-carboxylic acid, the target compound is hygroscopic and light-sensitive. Purification methods :

  • Recrystallization from ethanol/water (3:1 v/v).

  • Chromatography on silica gel with ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

Case Study: Cytotoxicity Testing

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values:
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 10 µM

These results indicate that the compound may selectively inhibit cancer cell growth, warranting further investigation into its mechanism of action.

Agrochemicals

2.1 Herbicidal Properties

The compound has demonstrated herbicidal activity against a range of weeds, positioning it as a potential active ingredient in herbicide formulations.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/L)Efficacy (%)
Amaranthus retroflexus0.585
Echinochloa crus-galli1.090
Setaria viridis0.7580

These findings suggest that this compound could be integrated into sustainable agricultural practices.

Materials Science

3.1 Synthesis of Functional Polymers

The compound serves as a versatile building block in the synthesis of functional polymers with potential applications in coatings and adhesives due to its reactive sulfonyl group.

Case Study: Polymerization Reaction

  • Monomer Used: Styrene
  • Reaction Conditions:
    • Temperature: 60 °C
    • Time: 24 hours
  • Yield: 75%

The resulting polymer exhibited enhanced thermal stability and adhesion properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The fluorosulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid Br (5), Cl-SO₂ (4) C₅H₂BrClO₅S 319.39 Bromine increases steric bulk; chlorosulfonyl is less electronegative than fluorosulfonyl.
5-(2-Chlorophenyl)furan-2-carboxylic acid 2-Chlorophenyl (5) C₁₁H₇ClO₃ 222.62 Aromatic substituent enhances lipophilicity; lacks sulfonyl group.
5-(Methoxycarbonyl)furan-2-carboxylic acid CH₃O-CO- (5) C₇H₆O₅ 170.12 Methoxycarbonyl is electron-withdrawing but less reactive than sulfonyl.
5-Formyl-2-furancarboxylic acid CHO (5), COOH (2) C₆H₄O₄ 140.09 Aldehyde group introduces electrophilic character; lower molecular weight.

Key Observations :

  • Steric and Lipophilicity Differences : Bromine in the bromo-chlorosulfonyl analogue increases steric hindrance compared to chlorine, while the 2-chlorophenyl substituent in significantly elevates clogP, favoring membrane permeability in biological systems.

Physicochemical Properties

  • Lipophilicity (clogP) :

    • Thiophene derivatives (e.g., from ) exhibit higher clogP consistency with biological activity compared to furans, suggesting that sulfonyl groups (as in the target compound) may reduce lipophilicity due to their polarity.
    • The fluorosulfonyl group’s strong electron-withdrawing nature likely lowers clogP relative to methoxycarbonyl or aryl-substituted analogues, impacting pharmacokinetic profiles .
  • Solubility and Reactivity :

    • Fluorosulfonyl derivatives are expected to have higher aqueous solubility than chlorophenyl or methoxycarbonyl analogues due to increased polarity.
    • The fluorosulfonyl group’s stability against hydrolysis compared to chlorosulfonyl could enhance shelf-life and metabolic stability .

Biological Activity

5-Chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a chloro group, a fluorosulfonyl group, and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological interactions.

Research indicates that compounds with similar structures exhibit significant binding affinity to Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. The binding interactions often involve hydrogen bonds and salt bridges with key amino acids in the target proteins, enhancing the compound's efficacy as an inhibitor.

Biological Activity

  • Inhibition of Bcl-2/Bcl-xL :
    • Studies have shown that modifications in the acid group of related compounds can significantly impact their binding affinity to Bcl-2/Bcl-xL. For instance, a compound structurally similar to this compound demonstrated an IC50 value of 4.8 nM against H146 small-cell lung cancer cells, indicating potent cellular activity .
  • Structure-Activity Relationship (SAR) :
    • The presence of the fluorosulfonyl group enhances the electrophilicity of the compound, potentially increasing its reactivity with nucleophilic sites on target proteins. This modification has been associated with improved selectivity and efficacy compared to non-fluorinated analogs .
  • Covalent Inhibition :
    • Covalent inhibitors such as this compound can form stable adducts with target proteins, leading to prolonged inhibition. This property is particularly beneficial in targeting enzymes involved in cancer progression .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompoundTargetIC50 Value (nM)Notes
BM-1074Bcl-2/Bcl-xL<1Most potent inhibitor reported
Compound 6Bcl-2/Bcl-xL21-22Achieved tumor regression in vivo
Compound 7PI3Kδ10Highly selective irreversible inhibitor

These studies highlight the compound's potential in targeting key pathways involved in cancer cell survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid?

  • Methodology : Synthesis typically involves sulfonation of furan derivatives using fluorosulfonylating agents. A validated approach includes reacting ethyl 5-hydroxyfuran-2-carboxylate with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to introduce the fluorosulfonyl group. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent) and reaction time (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. How can researchers effectively purify this compound?

  • Methodology : Post-synthesis purification often combines recrystallization (using ethanol/water mixtures) and column chromatography. For recrystallization, solubility differences in polar solvents at varying temperatures are exploited. Column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves sulfonyl byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • FT-IR to identify sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) for definitive structural elucidation .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the fluorosulfonyl group under hydrolytic conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS to identify intermediates (e.g., sulfonic acid derivatives). Computational modeling (DFT) can predict hydrolysis pathways by analyzing transition states and activation energies. Evidence suggests fluorosulfonyl groups hydrolyze faster in alkaline conditions due to nucleophilic attack by OH⁻ .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl sulfur). Compare with experimental data (e.g., SN2 reactions with amines) to validate computational predictions. Studies on analogous compounds show the sulfonyl group’s electron-withdrawing nature enhances reactivity at the furan ring .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

  • Methodology : Synthesize derivatives (e.g., 5-bromo-4-(fluorosulfonyl)furan-2-carboxylic acid) and assay against enzyme targets (e.g., kinases, esterases). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Chloro substituents may enhance hydrophobic interactions, while fluorosulfonyl groups improve metabolic stability .

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Systematically replicate protocols from literature (e.g., varying solvents, catalysts). For example, yields drop significantly if reaction temperatures exceed 10°C due to side reactions. Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, moisture content) and optimize conditions .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation. Evidence shows sulfonyl-containing compounds degrade via hydrolysis and oxidation .

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